Lacidipine is a dihydropyridine classified as a calcium channel blocker, specifically exhibiting high selectivity for vascular tissues. [] While clinically recognized for treating hypertension, this analysis centers on its broader applications in scientific research, excluding drug dosage and side effects.
Recent studies indicate that Lacidipine might have potential as an antiviral agent. It demonstrates inhibition of Lassa virus and Guanarito virus entry by blocking low-pH-induced membrane fusion. [] The research suggests that the stable signal peptide (SSP)-GP2 interface on the virus envelope could be the target site for Lacidipine's antiviral action. []
Lacidipine functions as a calcium antagonist, primarily targeting L-type voltage-gated calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to vasodilation. [, ] Studies indicate that Lacidipine might interact with the calcium channel at an inner site of the cell membrane due to the irreversible nature of its effects in some experiments. [] Notably, Lacidipine demonstrates a slower onset of action compared to other dihydropyridines but with a prolonged duration of effect. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: